2-Hydroxy Atorvastatin Lactone-d5
CAS No.: 265989-50-2
Cat. No.: VC20755668
Molecular Formula: C33H33FN2O5
Molecular Weight: 561.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 265989-50-2 |
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Molecular Formula | C33H33FN2O5 |
Molecular Weight | 561.7 g/mol |
IUPAC Name | 5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(2-hydroxyphenyl)-4-(2,3,4,5,6-pentadeuteriophenyl)-2-propan-2-ylpyrrole-3-carboxamide |
Standard InChI | InChI=1S/C33H33FN2O5/c1-20(2)31-30(33(40)35-26-10-6-7-11-27(26)38)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-25-18-24(37)19-28(39)41-25/h3-15,20,24-25,37-38H,16-19H2,1-2H3,(H,35,40)/t24-,25-/m1/s1/i3D,4D,5D,8D,9D |
Standard InChI Key | MNECBMZJZFGTIK-AABVQTEKSA-N |
Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3O)C(C)C)CC[C@@H]4C[C@H](CC(=O)O4)O)C5=CC=C(C=C5)F)[2H])[2H] |
SMILES | CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O |
Canonical SMILES | CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O |
What is 2-Hydroxy Atorvastatin Lactone-d5?
2-Hydroxy Atorvastatin Lactone-d5 is a deuterium-labeled form of a metabolite of atorvastatin . Atorvastatin, a widely prescribed medication, is used to lower cholesterol levels . The labeled compound, 2-Hydroxy Atorvastatin Lactone-d5, is utilized in research to study the metabolism and mechanistic properties of atorvastatin .
Synonyms
2-Hydroxy Atorvastatin Lactone-d5 is also known by several other names :
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2-Hydroxy Atorvastatin Lactone-d5
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265989-50-2
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1H-Pyrrole-3-carboxamide, 5-(4-fluorophenyl)-N-(2-hydroxyphenyl)-2-(1-methylethyl)-4-(phenyl-d5)-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]- (9CI)
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5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(2-hydroxyphenyl)-4-(2,3,4,5,6-pentadeuteriophenyl)-2-propan-2-ylpyrrole-3-carboxamide
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Ortho-hydroxy atorvastatin lactone-d5
Research Applications
2-Hydroxy Atorvastatin Lactone-d5 is valuable in several research areas :
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Metabolism Studies: It allows precise tracking and analysis of metabolic pathways due to its stable isotope labeling .
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Quantitation: Useful in quantifying the parent compound and its metabolites in biological samples .
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Toxicology Research: Aids in understanding the biotransformation of substances related to atorvastatin and potential interactions within biological systems .
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Assay Development: Helps create more accurate and reliable analytical methods for monitoring substances in various research applications .
Role in Atorvastatin Metabolism
The formation of atorvastatin metabolites, including 2-hydroxy atorvastatin, is catalyzed by CYP3A4 . A study investigating the effect of grapefruit juice (GFJ) on atorvastatin pharmacokinetics measured the concentrations of its active acid form, inactive lactone form, and 2-hydroxy atorvastatin acid . GFJ significantly increased the mean AUC₀₋₂₄ of atorvastatin acid, but did not significantly alter the AUC 0–24 and Cmax of atorvastatin lactone and 2-hydroxy atorvastatin acid .
Analytical Method
A method for direct monitoring of atorvastatin adherence in patients was developed, which included the quantification of 2-OH-atorvastatin . The chromatography run-time was 3 minutes and 28 seconds, allowing an effective run-time of approximately 1 minute and 45 seconds per sample when using two alternating LC-channels . The method separated isobaric 2/4-OH-metabolites and the acid/lactone pairs chromatographically . The mean accuracy ranged from 92 to 110 %, and coefficients of variation were ≤ 8.1 % over the entire measurement ranges for all analytes .
Stability
Samples containing atorvastatin and its metabolites were kept at ambient temperature for up to 6 days, protected from light . The mean analyte levels relative to baseline were as follows: 2-OH-atorvastatin acid 241 ± 33 %, 2-OH-atorvastatin lactone 31.5 ± 4.2 %, sum of 2-OH atorvastatin acid and lactone 99.7 ± 4.5 % .
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